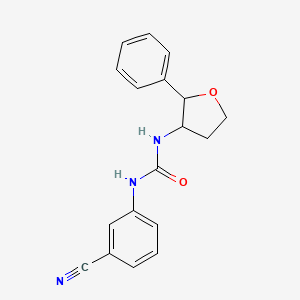
cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate, also known as CBMOPC, is a chemical compound that has gained significant attention in the field of scientific research. CBMOPC has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Wirkmechanismus
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to exert its biological effects through the inhibition of specific enzymes, including phosphodiesterase (PDE) and histone deacetylase (HDAC). PDE inhibition leads to an increase in intracellular cyclic nucleotide levels, which can have various physiological effects, including vasodilation, platelet aggregation inhibition, and smooth muscle relaxation. HDAC inhibition has been found to have potential applications in cancer therapy, as it leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of PDE and HDAC enzymes, which can lead to increased intracellular cyclic nucleotide levels and the activation of tumor suppressor genes. cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for specific enzymes. However, cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate research, including the development of more selective and potent inhibitors, the investigation of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's potential applications in drug delivery systems, and the exploration of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's potential applications in epigenetic therapy. Additionally, further studies are needed to elucidate the mechanisms of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's biological effects and to evaluate its safety and efficacy in vivo.
Synthesemethoden
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of cyclobutyl 3-oxopropanoate with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate as a white solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has also been found to have potential applications in biochemistry and molecular biology, particularly in the study of enzyme inhibition and protein-protein interactions.
Eigenschaften
IUPAC Name |
cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-5-6-9(10(13)12-7)11(14)15-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIIGZLRFQVQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)

![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)




